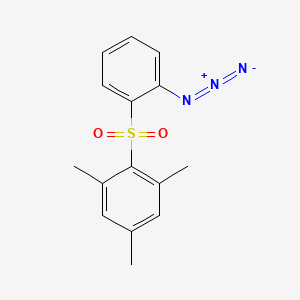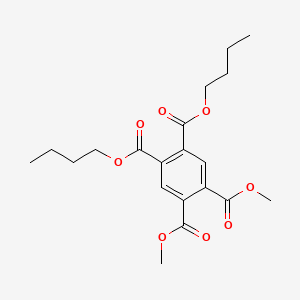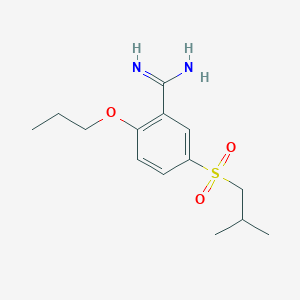![molecular formula C9H8N2O2S B14594372 [(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile CAS No. 61081-28-5](/img/structure/B14594372.png)
[(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile is an organic compound characterized by the presence of a sulfanyl group attached to a phenyl ring, which is further substituted with a methyl and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile typically involves the reaction of 4-methyl-2-nitrothiophenol with chloroacetonitrile. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
[(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation with palladium on carbon; reactions are usually performed under mild heating.
Substitution: Ammonia or amines; reactions are conducted in solvents like ethanol or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Amides and other substituted nitriles.
Aplicaciones Científicas De Investigación
[(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile depends on its chemical structure and the specific application. For instance, in biological systems, the compound may interact with cellular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group can facilitate electron transfer reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules.
Comparación Con Compuestos Similares
[(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile can be compared with other similar compounds, such as:
[(4-Methylphenyl)sulfanyl]acetonitrile: Lacks the nitro group, resulting in different reactivity and biological activity.
[(2-Nitrophenyl)sulfanyl]acetonitrile: Lacks the methyl group, which can influence the compound’s steric and electronic properties.
[(4-Methyl-2-nitrophenyl)sulfanyl]acetamide: Contains an amide group instead of a nitrile, leading to different chemical behavior and applications.
The uniqueness of this compound lies in the combination of its functional groups, which confer specific reactivity and potential for diverse applications.
Propiedades
Número CAS |
61081-28-5 |
|---|---|
Fórmula molecular |
C9H8N2O2S |
Peso molecular |
208.24 g/mol |
Nombre IUPAC |
2-(4-methyl-2-nitrophenyl)sulfanylacetonitrile |
InChI |
InChI=1S/C9H8N2O2S/c1-7-2-3-9(14-5-4-10)8(6-7)11(12)13/h2-3,6H,5H2,1H3 |
Clave InChI |
WWFCXPOZBVWPJY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)SCC#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7-Dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14594289.png)
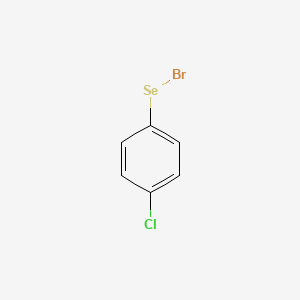
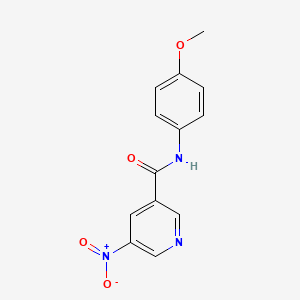
![3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]-](/img/structure/B14594300.png)
![2-(4-Chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14594301.png)
![2-(2-Phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B14594308.png)
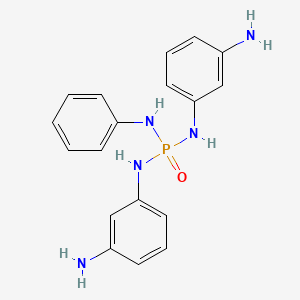

silane](/img/structure/B14594329.png)
